Leminoprazole

Description

Structure

3D Structure

Properties

CAS No. |

104340-86-5 |

|---|---|

Molecular Formula |

C19H23N3OS |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

InChI Key |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Appearance |

Solid powder |

Other CAS No. |

177541-00-3 177541-01-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole leminoprazole NC 1300-O-3 NC-1300-O-3 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and chemical properties of Leminoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leminoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. This document provides an in-depth technical overview of its molecular structure, chemical properties, mechanism of action, and available quantitative data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Molecular Structure

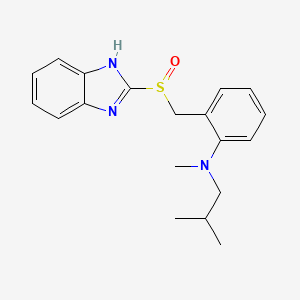

This compound is chemically designated as 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline.[1] Its structure features a benzimidazole ring system linked via a methylsulfinyl bridge to a substituted aniline moiety.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline | [1] |

| Molecular Formula | C19H23N3OS | [1] |

| Molecular Weight | 341.5 g/mol | [1] |

| SMILES | CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 | [1] |

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the computed properties available from PubChem.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 341.15618354 | PubChem |

| Monoisotopic Mass | 341.15618354 | PubChem |

| Topological Polar Surface Area | 68.2 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 431 | PubChem |

Mechanism of Action

While specific studies detailing the mechanism of action of this compound are limited, as a member of the proton pump inhibitor class, its primary pharmacological effect is the inhibition of the gastric H+/K+-ATPase (proton pump). This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.

The proposed mechanism involves the following key steps:

-

Prodrug Activation: this compound is a prodrug that requires an acidic environment for activation. In the acidic canaliculus of the parietal cell, it undergoes a proton-catalyzed conversion to its active, sulfenamide form.

-

Covalent Inhibition: The activated sulfenamide form of this compound then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of H+ ions and reducing gastric acidity.

Signaling Pathway of Proton Pump Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are scarce. However, general methodologies for the synthesis, purification, and analysis of related proton pump inhibitors can be adapted.

General Synthesis of Substituted Benzimidazole Sulfoxides

The synthesis of this compound would likely follow a convergent synthetic strategy common for this class of compounds.

Workflow for a General PPI Synthesis:

Caption: A generalized synthetic workflow for proton pump inhibitors.

Methodology:

-

Condensation: A substituted aniline derivative is reacted with 2-mercaptobenzimidazole in the presence of a suitable coupling agent and solvent to form the thioether intermediate.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfoxide (this compound) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Methods

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of proton pump inhibitors.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Quantitative Data

Publicly available quantitative data for this compound, such as IC50 values, pharmacokinetic parameters, and clinical efficacy data, are not readily found in major scientific databases. This suggests that this compound may be a less-studied or developmental compound compared to other commercially available proton pump inhibitors. Researchers are encouraged to consult specialized chemical libraries and patent literature for more detailed information.

Conclusion

This compound is a substituted benzimidazole proton pump inhibitor with a molecular structure designed to effectively inhibit gastric acid secretion. While its general mechanism of action is understood to be in line with other PPIs, detailed experimental and quantitative data remain limited in the public domain. This technical guide provides a foundational understanding of this compound, and it is hoped that it will serve as a valuable resource for stimulating further research and development in this area.

References

An In-depth Technical Guide to the Discovery and Synthesis of Leminoprazole

A Note on Nomenclature: Initial searches for "Leminoprazole" did not yield a recognized pharmaceutical compound. The information presented in this guide pertains to Lansoprazole , a widely used proton pump inhibitor. It is highly probable that "this compound" is a typographical error or a less common synonym for Lansoprazole. Lansoprazole is chemically known as 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.

This technical guide provides a comprehensive overview of the discovery and synthesis of Lansoprazole for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway.

Discovery and Development

Lansoprazole was first synthesized by the Japanese pharmaceutical company Takeda and given the development name AG-1749. It was patented in 1984 and commercially launched in 1991. As a second-generation proton pump inhibitor (PPI), Lansoprazole followed the development of Omeprazole and was designed to offer improved therapeutic properties.

Proton pump inhibitors represent a significant advancement in the treatment of acid-related gastrointestinal disorders. The discovery of the H+/K+ ATPase proton pump in the parietal cells of the stomach as the final step in acid secretion paved the way for the development of this class of drugs. The core structure of Lansoprazole is a substituted benzimidazole, similar to other PPIs. A key structural feature of Lansoprazole is the trifluoroethoxy group, which is believed to contribute to its unique pharmacological profile, including a potent and rapid onset of action in inhibiting gastric acid secretion.

Synthesis Pathway

The synthesis of Lansoprazole is a multi-step process that primarily involves the construction of a thioether intermediate followed by an oxidation step. The key starting materials are a substituted pyridine derivative and 2-mercaptobenzimidazole.

Overall Synthesis Scheme:

The general synthesis pathway can be summarized in two main stages:

-

Formation of the Thioether Intermediate: Condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole.

-

Oxidation to Lansoprazole: Oxidation of the resulting thioether to a sulfoxide.

Below is a DOT language script that visualizes the overall synthesis pathway.

Caption: Overall synthesis pathway of Lansoprazole.

Experimental Protocols and Data

This section details the experimental procedures for the key steps in the synthesis of Lansoprazole, along with quantitative data where available.

Synthesis of the Thioether Intermediate

The formation of the thioether intermediate is a nucleophilic substitution reaction.

Experimental Protocol:

A common method for the synthesis of the thioether intermediate is as follows:

-

In a reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

-

To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

-

The reaction mixture is then heated under reflux for a specified period.

-

After cooling, the product is isolated by filtration and purified.

Quantitative Data for Thioether Synthesis:

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Temperature | Yield | Melting Point |

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (110g) | 2-mercaptobenzimidazole (90g) | Ethanol | Sodium Hydroxide (60g) | 2 hours | Reflux | 88.5% | 147.5-150.3 °C |

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (110g) | 2-mercaptobenzimidazole (60g) | Methanol | Sodium Methoxide (43.2g) | 5 hours | 40 °C | 85.3% | 148-151 °C |

Oxidation of the Thioether to Lansoprazole

The final step in the synthesis is the oxidation of the thioether to the corresponding sulfoxide. This is a critical step, and the reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone.

Experimental Protocol:

A widely used oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA).

-

The thioether intermediate is dissolved in a suitable solvent, such as chloroform or methanol.

-

The solution is cooled to a low temperature (typically -5 to 0 °C).

-

A solution of m-CPBA in the same solvent is added dropwise while maintaining the low temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

Quantitative Data for Oxidation to Lansoprazole:

| Thioether Intermediate (g) | Oxidizing Agent (g) | Solvent | Reaction Time | Temperature | Yield | Melting Point |

| 280 | m-CPBA (134g) | Methanol | 8 hours | -5 °C | 80.1% | 169.2-171.8 °C (dec.) |

Spectral Data for Lansoprazole:

-

Mass Spectrometry (EI-MS) m/z (%): 369 (M+, 13.4), 321 (50.6), 238 (100), 204 (23.1).[1]

Experimental Workflow Visualization

The following DOT script visualizes a typical laboratory workflow for the synthesis of Lansoprazole.

Caption: Experimental workflow for Lansoprazole synthesis.

Conclusion

The discovery of Lansoprazole marked a significant contribution to the management of acid-related disorders. Its synthesis, centered around the formation and subsequent oxidation of a thioether intermediate, is a well-established process in medicinal chemistry. The protocols and data presented in this guide offer a detailed technical overview for professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

In Vitro Efficacy of Leminoprazole on Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of leminoprazole, a proton pump inhibitor, on gastric parietal cells. The document details the quantitative analysis of its inhibitory effects, outlines the experimental methodologies employed in key studies, and visualizes the underlying cellular mechanisms.

Quantitative Data Summary

This compound demonstrates potent inhibition of acid secretion from parietal cells, irrespective of the secretagogue used for stimulation. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of this compound on Stimulated Acid Secretion in Isolated Guinea Pig Parietal Cells [1]

| Stimulant | Concentration of Stimulant | This compound IC50 (M) |

| Histamine | 10 µM | 4.0 x 10-7 |

| Carbachol | 0.1 mM | 3.5 x 10-7 |

| Gastrin | 1 µM | 2.5 x 10-7 |

| db-cAMP | 1 mM | 5.6 x 10-7 |

Note: Acid secretion was measured by the accumulation of 14C-aminopyrine. At a concentration of 10-5 M, this compound achieved almost 100% inhibition of acid secretion induced by all stimulants.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound on parietal cells.

Isolation of Guinea Pig Parietal Cells

This protocol is based on the enzymatic digestion of gastric mucosa to obtain a suspension of isolated parietal cells.[2][3][4]

Materials:

-

Male guinea pigs

-

Collagenase solution

-

Culture medium (e.g., Eagle's MEM)

-

Centrifuge

-

Light microscope and electron microscope for cell identification

-

Neutral red stain

-

Trypan blue solution

Procedure:

-

Euthanize guinea pigs and excise the stomachs.

-

Open the stomach along the lesser curvature and wash the mucosal surface with saline.

-

Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

-

Mince the mucosa into small pieces and incubate with a collagenase solution to digest the extracellular matrix.

-

Gently agitate the tissue suspension to release individual cells.

-

Filter the cell suspension to remove undigested tissue.

-

Centrifuge the filtrate to pellet the cells.

-

Resuspend the cell pellet in a suitable culture medium.

-

Assess the percentage of parietal cells in the suspension using morphological characteristics under light and electron microscopy. Parietal cells are identified by their large size and granular cytoplasm.

-

Determine cell viability using the trypan blue exclusion method. A viable cell count of over 80% is typically considered acceptable.

-

The final cell suspension should contain 70-80% parietal cells.[2]

Measurement of Acid Secretion (14C-Aminopyrine Accumulation Assay)

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base 14C-aminopyrine in the acidic compartments of parietal cells.[1]

Materials:

-

Isolated guinea pig parietal cells

-

14C-aminopyrine

-

Various stimulants (Histamine, Carbachol, Gastrin, db-cAMP)

-

This compound

-

Scintillation counter

Procedure:

-

Pre-incubate the isolated parietal cells with varying concentrations of this compound.

-

Add a specific stimulant (e.g., 10 µM histamine) to induce acid secretion.

-

Add 14C-aminopyrine to the cell suspension and incubate.

-

After the incubation period, rapidly separate the cells from the medium by centrifugation.

-

Lyse the cells to release the accumulated 14C-aminopyrine.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Calculate the aminopyrine ratio (concentration inside the cells to concentration in the medium) as an index of acid secretion.

-

Plot the aminopyrine ratio against the concentration of this compound to determine the IC50 value.

H+,K+-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump (H+,K+-ATPase) in isolated gastric membrane vesicles. The activity is determined by measuring the rate of ATP hydrolysis.

Materials:

-

H+,K+-ATPase-enriched gastric membrane vesicles (prepared from sources like pig stomachs)[5]

-

ATP (Adenosine 5'-triphosphate)

-

MgCl2

-

KCl

-

Buffer solution (e.g., Tris-HCl)

-

This compound

-

Reagents for phosphate detection (e.g., malachite green-based reagent)[6]

-

Spectrophotometer

Procedure:

-

Isolate H+,K+-ATPase-enriched membrane vesicles from gastric mucosa using differential and density gradient centrifugation.[5]

-

Pre-incubate the membrane vesicles with different concentrations of this compound at a specific pH (e.g., pH 6.1 or 7.4) and temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding ATP in the presence of Mg2+ and K+.

-

The H+,K+-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

After a defined incubation time, stop the reaction.

-

Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.[6]

-

The ATPase activity is calculated from the amount of phosphate produced per unit time per amount of protein.

-

Determine the inhibitory effect of this compound by comparing the enzyme activity in the presence and absence of the inhibitor.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by targeting the final step in the gastric acid secretion pathway: the H+,K+-ATPase (proton pump).

Histamine-Stimulated Gastric Acid Secretion Pathway

The following diagram illustrates the signaling cascade initiated by histamine, leading to the activation of the proton pump in parietal cells.

Caption: Histamine signaling pathway in parietal cells leading to acid secretion and the site of this compound's inhibitory action.

Mechanism of this compound Action

This compound is a prodrug that requires activation in an acidic environment.[7] The mechanism of action involves the following steps:

-

Accumulation: As a weak base, this compound selectively accumulates in the acidic secretory canaliculi of the stimulated parietal cell.

-

Activation: In this acidic environment, this compound is converted to its active form, a reactive sulfenamide intermediate.

-

Inhibition: The activated form of this compound then forms a covalent disulfide bond with sulfhydryl groups of cysteine residues on the extracellular domain of the H+,K+-ATPase.[8] This binding is irreversible and inactivates the pump.

-

Suppression of Acid Secretion: By inhibiting the proton pump, this compound blocks the final step in gastric acid production, leading to a potent and sustained suppression of both basal and stimulated acid secretion.

The inhibitory action of this compound is more potent at a lower pH, which is consistent with its acid-activated mechanism.[3]

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for in vitro studies on this compound.

Caption: General experimental workflow for evaluating the in vitro activity of this compound on parietal cells and H+,K+-ATPase.

References

- 1. Inhibitory effect of this compound on acid secretion in parietal cells isolated from guinea pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Related Videos - Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure [visualize.jove.com]

- 4. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Lansoprazole in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Lansoprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.

Introduction

Lansoprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by selectively inhibiting the H+/K+ ATPase in gastric parietal cells.[1] Its development and clinical utility have been underpinned by extensive preclinical evaluation in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Lansoprazole in these models is crucial for interpreting toxicological findings and for predicting its pharmacokinetic profile in humans.

Pharmacokinetic Profile

The pharmacokinetic parameters of Lansoprazole have been characterized in several preclinical species, most notably in rats and dogs. These studies reveal species-specific differences in drug disposition.

The following tables summarize the key pharmacokinetic parameters of Lansoprazole in rats and dogs following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Lansoprazole in Rats

| Parameter | Value | Conditions | Reference |

| Oral Administration | |||

| Cmax | 5-6 times greater for (+)-lansoprazole than (-)-lansoprazole | 50 mg/kg oral administration of racemate | [2] |

| AUC | 5-6 times greater for (+)-lansoprazole than (-)-lansoprazole | 50 mg/kg oral administration of racemate | [2] |

| CLtot/F | Significantly smaller for (+)-lansoprazole | 50 mg/kg oral administration of racemate | [2] |

| Intravenous Administration | |||

| Total Body Clearance | 58.6 ml/min/kg | 1 mg/kg intravenous administration | [3] |

| Volume of Distribution (steady-state) | 1.04 liter/kg | 1 mg/kg intravenous administration | [3] |

| Plasma Unbound Fraction | 0.069 | 1 mg/kg intravenous administration | [3] |

Table 2: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs

| Parameter | Value (mean) | Dose | Reference |

| Oral Administration (Test Compound Capsule) | |||

| Cmax | 710.6 ng/mL | 0.5 mg/kg | [4] |

| 1390.7 ng/mL | 1.0 mg/kg | [4] | |

| 2067.2 ng/mL | 2.0 mg/kg | [4] | |

| Tmax | 0.67 h | 0.5 mg/kg | [4] |

| 0.81 h | 1.0 mg/kg | [4] | |

| 0.56 h | 2.0 mg/kg | [4] | |

| AUC (0-t) | Linear increase with dose | 0.5, 1.0, 2.0 mg/kg | [4] |

| AUC (0-∞) | Linear increase with dose | 0.5, 1.0, 2.0 mg/kg | [4] |

Bioavailability

The oral bioavailability of Lansoprazole is influenced by its formulation due to its acid-labile nature. Enteric-coated formulations are typically used to protect the drug from degradation in the acidic environment of the stomach and to enhance its bioavailability.[4]

Table 3: Bioavailability of Lansoprazole

| Species | Bioavailability | Formulation | Reference |

| Humans | 81% - 91% | Enteric-coated | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for determining the pharmacokinetic profile of Lansoprazole.

-

Rats: Sprague-Dawley rats are frequently used for pharmacokinetic and safety studies.[6] Wistar rats have also been used in studies investigating the enantioselective pharmacokinetics of Lansoprazole.[2]

-

Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic evaluation of Lansoprazole.[4]

-

Oral Administration: For oral studies, Lansoprazole is often administered via gavage.[4] Doses in rat studies have ranged from 5 mg/kg to 150 mg/kg per day.[6] In dogs, doses of 0.5, 1.0, and 2.0 mg/kg have been used.[4]

-

Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, Lansoprazole is administered intravenously, typically into a major vein such as the jugular vein. A common dose in rats is 1 mg/kg.[3]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. In dogs, blood samples were drawn from a foreleg vein into heparinized tubes.[4] Plasma is separated by centrifugation and stored frozen until analysis.

-

UPLC-MS/MS: A fast and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Lansoprazole in plasma.[4]

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction.

-

Chromatography: Separation is achieved on a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Metabolism

Lansoprazole is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are hydroxylation and sulfoxidation.

-

Key Metabolites: The two primary metabolites are 5-hydroxylansoprazole and lansoprazole sulfone.[7]

-

Enzymes Involved: The formation of 5-hydroxylansoprazole is primarily mediated by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of lansoprazole sulfone.[7]

Visualizations

Conclusion

The preclinical pharmacokinetic studies of Lansoprazole in rats and dogs have provided essential data for its development and clinical use. These studies have elucidated the drug's absorption, distribution, and elimination characteristics, as well as its primary metabolic pathways. The use of validated bioanalytical methods and appropriate animal models has been instrumental in generating reliable data. This technical guide serves as a valuable resource for scientists and researchers involved in the ongoing study and development of proton pump inhibitors.

References

- 1. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetic/pharmacodynamic study of proton pump inhibitors, omeprazole and lansoprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and absolute bioavailability of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole

A Note on Leminoprazole: Initial searches for "this compound" did not yield significant results, suggesting a potential misspelling. The following guide focuses on Lansoprazole, a structurally similar and extensively studied proton pump inhibitor, which is presumed to be the intended subject of the query.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. A key characteristic of Lansoprazole and other benzimidazole-derived PPIs is their inherent instability in acidic environments. This acid-catalyzed degradation is, in fact, integral to its mechanism of action, as the degradation products are the active inhibitors of the gastric H+/K+-ATPase. However, this reactivity also poses challenges in drug formulation and stability testing. This technical guide provides a comprehensive overview of the degradation pathway of Lansoprazole under acidic conditions, tailored for researchers, scientists, and drug development professionals.

Lansoprazole is known to be highly sensitive to acidic conditions, and its degradation rate increases with decreasing pH.[1][2] The degradation half-life of Lansoprazole in an aqueous solution at 25°C is approximately 30 minutes at a pH of 5.0, while it extends to about 18 hours at a pH of 7.0.[3]

Degradation Pathway in Acidic Conditions

Under acidic conditions, Lansoprazole undergoes a series of intramolecular rearrangements to form a tetracyclic sulfenamide, which is the active metabolite that covalently binds to and inhibits the proton pump. The degradation process also leads to the formation of several other byproducts. The primary degradation products identified in forced degradation studies include DP-1, DP-2, and DP-3.[4]

The degradation pathway can be visualized as follows:

Quantitative Data on Acidic Degradation

Forced degradation studies provide quantitative insights into the stability of Lansoprazole under various acidic conditions. The following table summarizes the percentage of degradation and the identified degradation products from a representative study.

| Stress Condition | Temperature | Time | % Degradation | Major Degradation Products Identified | Reference |

| 0.1 N HCl | 60°C | 8 hours | 45.0% | Des sulphur impurity, Sulphide impurity | [5] |

| 0.01 N HCl | Room Temp. | 10 min | Significant | DP-1, DP-2, DP-3 | [4][6] |

Comprehensive kinetic data such as rate constants and half-lives across a range of pH values and temperatures are not consistently reported in a consolidated format in the reviewed literature. However, it is consistently noted that the rate of degradation is rapid and directly proportional to the hydrogen ion concentration.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols for conducting forced acid degradation of Lansoprazole.

Protocol 1: Acid Hydrolysis for Identification of Degradation Products

-

Objective: To generate and identify acid degradation products of Lansoprazole.

-

Procedure:

-

Dissolve 200 mg of Lansoprazole in a suitable solvent.[5]

-

Add the drug solution to a volume of 0.1 N hydrochloric acid.[5]

-

Reflux the solution at 60°C for 8 hours. To achieve sufficient degradation, the normality of the acid can be gradually increased up to 2 N.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

-

Dilute the resulting solution with a suitable mobile phase for analysis.[5]

-

-

Analysis:

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[8][9]

-

The mobile phase often consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][11]

-

Monitor the elution of Lansoprazole and its degradation products at a wavelength of approximately 285 nm.[11]

-

Protocol 2: Kinetic Study of Acid Degradation

-

Objective: To determine the rate of degradation of Lansoprazole at a specific acidic pH.

-

Procedure:

-

Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., methanol).

-

Prepare a buffer solution of the desired acidic pH (e.g., pH 2.0 to 5.0).[12]

-

Initiate the degradation by adding a known volume of the Lansoprazole stock solution to the pre-heated acidic buffer in a thermostatically controlled reaction vessel.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the degradation reaction in the aliquots by neutralizing with a base or by diluting with a neutral or basic mobile phase.

-

-

Analysis:

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Quantify the remaining concentration of Lansoprazole at each time point.

-

Plot the natural logarithm of the Lansoprazole concentration versus time to determine the first-order degradation rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Experimental Workflow and Logical Relationships

The process of a forced degradation study, from sample preparation to data analysis, can be visualized as a logical workflow.

Conclusion

The acidic degradation of Lansoprazole is a well-documented phenomenon that is fundamental to its therapeutic action but also a critical consideration for its formulation and stability. This guide has outlined the major degradation pathways, presented available quantitative data, and provided detailed experimental protocols for the study of this process. The provided visualizations of the degradation pathway and experimental workflow serve to further clarify these complex relationships for researchers and professionals in the field of drug development. A thorough understanding of the acid lability of Lansoprazole is essential for the development of stable and effective pharmaceutical products.

References

- 1. Lansoprazole 3 mg/mL Oral Suspension [uspharmacist.com]

- 2. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ilkogretim-online.org [ilkogretim-online.org]

- 7. Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

- 9. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 10. scispace.com [scispace.com]

- 11. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

Leminoprazole's Effect on Cellular Signaling Pathways: An In-depth Technical Guide

Disclaimer: This technical guide details the effects of the proton pump inhibitor (PPI) Lansoprazole on cellular signaling pathways. Due to a lack of publicly available research specific to Leminoprazole, this document utilizes Lansoprazole as a proxy, given their close structural and functional relationship. Researchers should interpret these findings with the understanding that while indicative, they may not be fully representative of this compound's specific molecular interactions.

Executive Summary

Proton pump inhibitors (PPIs) are a class of drugs whose primary function is the long-lasting reduction of gastric acid production. Emerging evidence suggests that their therapeutic effects extend beyond acid suppression, involving the modulation of key cellular signaling pathways implicated in inflammation, oxidative stress, and cell survival. This guide provides a comprehensive overview of the current understanding of how these agents, exemplified by Lansoprazole, impact critical intracellular signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the broader molecular pharmacology of this class of drugs.

Core Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been demonstrated to exert significant influence over several interconnected signaling pathways that are central to cellular homeostasis and disease pathogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

Lansoprazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2] In non-small cell lung cancer (NSCLC) A549 cells, Lansoprazole treatment led to a significant reduction in the levels of PI3K 110α and 110β isoforms.[2] This upstream inhibition resulted in the decreased phosphorylation of downstream effectors, including Akt, mTOR, p70 S6K, and GSK-3β.[1][3] The downregulation of this pathway is a key mechanism behind the observed anti-proliferative and pro-apoptotic effects of Lansoprazole in cancer cell lines.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Lansoprazole has been observed to modulate the MAPK pathway in a context-dependent manner. In human monocytic cells, Lansoprazole inhibits the phosphorylation of ERK induced by lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract (HpWE).[4] This inhibition of ERK activation contributes to the anti-inflammatory effects of Lansoprazole by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Conversely, in rat liver epithelial cells, Lansoprazole has been shown to promote the phosphorylation of p38 MAPK, while having no apparent effect on ERK or JNK phosphorylation.[3] The activation of the p38 MAPK pathway by Lansoprazole leads to the induction of the Nrf2/antioxidant response element (ARE) pathway, resulting in a cytoprotective effect against oxidative stress.[3]

Caption: Context-dependent modulation of the MAPK pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response.

Lansoprazole has been shown to suppress the activation of the NF-κB signaling pathway.[4] In human monocytic THP-1 cells stimulated with LPS or HpWE, Lansoprazole inhibited the phosphorylation and degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By preventing the degradation of IκB-α, Lansoprazole blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those encoding the pro-inflammatory cytokines TNF-α and IL-1β.[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It is a key antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation.

Lansoprazole is a potent inducer of HO-1.[5] This induction of HO-1 is independent of oxidative stress and is mediated through a pathway that is blocked by the PI3K inhibitor LY294002.[5] The upregulation of HO-1 by Lansoprazole leads to an increase in the levels of ferritin, an iron-sequestering protein, and a decrease in NADPH-mediated reactive oxygen species (ROS) formation.[5] The induction of the HO-1/ferritin pathway is a significant contributor to the gastroprotective and antioxidant effects of Lansoprazole.[5]

Caption: Induction of the HO-1 antioxidant pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Lansoprazole's effects on cellular signaling pathways.

Table 1: Effect of Lansoprazole on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Lansoprazole Concentration | % Reduction in TNF-α | % Reduction in IL-1β | Reference |

| THP-1 | LPS | 100 µM | ~50% | ~60% | [4] |

| THP-1 | HpWE | 100 µM | ~40% | ~55% | [4] |

Table 2: Effect of Lansoprazole on PI3K/Akt Pathway Components in A549 Cells

| Protein | Lansoprazole Treatment | Fold Change vs. Control | p-value | Reference |

| p-Stat3 | Lpz | ~0.4 | < 0.01 | [1] |

| PI3K | Lpz | ~0.6 | < 0.05 | [1] |

| p-Akt | Lpz | ~0.5 | < 0.01 | [1] |

| p-mTOR | Lpz | ~0.3 | < 0.001 | [1] |

Table 3: Effect of Lansoprazole on HO-1 and Ferritin Expression

| Cell Type | Lansoprazole Concentration | Fold Induction in HO-1 Protein | Fold Induction in Ferritin Protein | Reference |

| J774 Macrophages | 100 µM | ~2.2 | Not specified | [5] |

| Endothelial Cells | 100 µM | Not specified | Time-dependent increase | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell line (THP-1), non-small cell lung cancer cell line (A549), rat liver epithelial cells (RL34), J774 macrophages, and endothelial cells were used in the cited studies.[2][3][4][5]

-

Lansoprazole Preparation: Lansoprazole was typically dissolved in a suitable solvent, such as DMSO, to prepare stock solutions. The final concentration of the solvent in the cell culture medium was kept low (e.g., <0.1%) to avoid solvent-induced effects.

-

Treatment Conditions: Cells were pre-treated with Lansoprazole for a specified duration (e.g., 1 hour) before stimulation with agents like LPS or HpWE.[4] For studies on the induction of gene expression, cells were incubated with Lansoprazole for longer periods (e.g., 12-24 hours).[5]

Western Blotting

Western blotting was used to detect the levels of specific proteins and their phosphorylation status.

-

Protein Extraction: Cells were lysed in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, IκB-α, ERK, p38, HO-1). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western blotting analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was employed to quantify the concentration of secreted cytokines, such as TNF-α and IL-1β, in the cell culture supernatants.

-

Sample Collection: Cell culture supernatants were collected after treatment.

-

Assay Procedure: A commercial ELISA kit was used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, and then a substrate to produce a colorimetric signal.

-

Quantification: The absorbance was measured using a microplate reader, and the concentration of the cytokine in the samples was determined by comparison to a standard curve.

Use of Specific Inhibitors

To elucidate the signaling pathways involved, specific pharmacological inhibitors were used.

-

PI3K Inhibitor: LY294002 was used to block the PI3K pathway.[5]

-

MAPK Inhibitors: PD98059 (MEK inhibitor), SP600125 (JNK inhibitor), and SB203580 (p38 inhibitor) were used to investigate the involvement of the MAPK subfamilies.[3][5]

-

NF-κB Inhibitor: Pyrrolidinedithiocarbamate (PDTC) was used as an inhibitor of NF-κB activation.[4]

Conclusion and Future Directions

The available evidence, primarily from studies on Lansoprazole, strongly suggests that this compound and related PPIs are not merely gastric acid suppressants but also potent modulators of fundamental cellular signaling pathways. Their ability to inhibit pro-inflammatory cascades such as the NF-κB and ERK pathways, downregulate the pro-survival PI3K/Akt pathway, and induce the cytoprotective HO-1 pathway underscores their potential for therapeutic applications beyond gastroenterology.

Future research should focus on elucidating the specific effects of this compound on these and other signaling pathways to confirm and potentially differentiate its molecular pharmacology from that of other PPIs. Head-to-head comparative studies will be crucial in this regard. Furthermore, a deeper understanding of the structure-activity relationships within the PPI class could pave the way for the development of novel compounds with enhanced pathway-specific modulatory activities for the treatment of a wide range of inflammatory and proliferative diseases.

References

- 1. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Lansoprazole with Helicobacter pylori

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "Leminoprazole." Comprehensive searches of scientific literature indicate this is likely a typographical error, as all relevant research in this context pertains to Lansoprazole , a widely studied proton pump inhibitor. This guide will proceed under the assumption that the intended topic is Lansoprazole.

Executive Summary

Lansoprazole, a substituted benzimidazole proton pump inhibitor (PPI), is a cornerstone in the clinical management of Helicobacter pylori infection. Its efficacy is not solely derived from its primary pharmacodynamic effect of gastric acid suppression, but also from direct, multifaceted interactions with the bacterium. Lansoprazole elevates intragastric pH, creating a more favorable environment for acid-labile antibiotics and potentially shifting H. pylori into a more vulnerable replicative state. Concurrently, it exerts direct antibacterial effects by inhibiting bacterial growth and key virulence factors, most notably the urease enzyme essential for gastric colonization. This guide provides a detailed examination of these interactions, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying mechanisms and clinical strategies.

Dual Mechanism of Action in H. pylori Eradication

Lansoprazole's role in anti-H. pylori therapy is twofold: an indirect, environment-modulating effect via acid suppression and a direct antimicrobial effect on the bacterium itself.

Indirect Action: Gastric Acid Suppression

As a proton pump inhibitor, Lansoprazole irreversibly binds to the H+/K+-ATPase (the proton pump) on gastric parietal cells, blocking the final step of acid secretion.[1][2] This potent acid suppression is synergistic with antibiotic therapy in several ways:

-

Enhanced Antibiotic Stability and Activity: Many antibiotics used in eradication regimens, particularly amoxicillin and clarithromycin, are less stable and effective in the highly acidic gastric environment. By raising the intragastric pH, Lansoprazole preserves the integrity and enhances the bactericidal activity of these agents.

-

Increased Bacterial Susceptibility: It is hypothesized that the neutral pH environment created by Lansoprazole stimulates the typically slow-growing H. pylori to enter a more active, replicative state. This makes the bacteria more susceptible to antibiotics like amoxicillin, which target cell wall synthesis and are most effective against dividing cells.

Direct Antimicrobial and Anti-Virulence Activity

Beyond its impact on gastric pH, Lansoprazole exhibits direct inhibitory effects on H. pylori.

-

Inhibition of Growth: Lansoprazole has been shown to have intrinsic antibacterial activity against H. pylori in vitro. This effect is independent of its acid-inhibiting properties on the host.

-

Inhibition of Urease Activity: A critical virulence factor for H. pylori is its potent urease enzyme, which hydrolyzes urea to produce ammonia, neutralizing gastric acid and allowing the organism to survive and colonize the gastric mucosa. Lansoprazole potently and selectively inhibits H. pylori urease.[3] The proposed mechanism is the blockage of sulfhydryl (SH) groups on the enzyme, a reaction that can be reversed by SH-blocking reagents.[3] This inhibition is selective for H. pylori urease and does not significantly affect ureases from other bacteria.[3]

-

Suppression of Other Virulence Factors: Studies have indicated that exposure to Lansoprazole can also suppress other key H. pylori virulence factors, including motility and adhesion to gastric epithelial cells.

dot

Caption: Dual mechanism of Lansoprazole in H. pylori eradication.

Quantitative Data Summary

The clinical efficacy of Lansoprazole is highly dependent on its use in combination therapies. Data from various studies are summarized below for comparison.

Table 1: In Vitro Susceptibility of H. pylori to Lansoprazole

| Parameter | Reported Value | Reference |

| MIC Range | 1.56 - 25 µg/mL | [4] |

| MIC90 | 2.5 mg/L (2.5 µg/mL) | [5] |

| MBC90 | 10 mg/L (10 µg/mL) | [5] |

| Urease Inhibition (IC50) | 3.6 - 9.5 µM | [3][6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.

Table 2: Clinical Eradication Rates of Lansoprazole-Based Therapies

| Therapy Type | Regimen Details | Duration | Eradication Rate | Reference(s) |

| Monotherapy | Lansoprazole (30 mg) | 4 weeks | 0% - 25% | [1][7] |

| Dual Therapy | Lansoprazole (30 mg) + Amoxicillin (1 g) | - | 33% | [1] |

| Lansoprazole (60 mg) + Amoxicillin (1 g) | - | 71% | [1] | |

| Lansoprazole (30 mg TID) + Amoxicillin (750 mg TID) | 2 weeks | 78.4% (PP) | [8] | |

| Triple Therapy | Lansoprazole (30 mg BID) + Clarithromycin (250 mg BID) + Metronidazole (400 mg BID) | 5 days | 91% (PP) | [4] |

| Lansoprazole (30 mg BID) + Amoxicillin (1 g BID) + Clarithromycin (500 mg BID) | 7 days | 87% (PP) | [9] | |

| Lansoprazole (60 mg BID) + Amoxicillin (1 g BID) + Clarithromycin (500 mg BID) | 7 days | 94% (PP) | [9] | |

| Lansoprazole + Amoxicillin + Tinidazole | 2 weeks | 82.4% | [7] | |

| Quadruple Therapy | Lansoprazole + Bismuth + Tetracycline + Metronidazole | 7 days | 90% (ITT) |

BID: twice daily; TID: three times daily; ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.

Key Experimental Protocols

This section provides detailed methodologies for assessing the interaction between Lansoprazole and H. pylori.

Protocol: MIC Determination by Agar Dilution

This protocol is based on CLSI (Clinical and Laboratory Standards Institute) recommendations for antimicrobial susceptibility testing of H. pylori.

1. Media and Reagent Preparation:

- Growth Medium: Prepare Mueller-Hinton agar or Wilkins-Chalgren agar supplemented with 5-10% sterile, defibrinated sheep blood.

- Lansoprazole Stock Solution: Prepare a stock solution of Lansoprazole in an appropriate solvent (e.g., DMSO).

- Agar Plates: Autoclave the agar base. Cool to 48-50°C in a water bath. Add the required volume of sheep blood. For each desired final concentration, add the appropriate volume of Lansoprazole stock solution to separate aliquots of molten agar, mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. Include a drug-free control plate. Allow plates to solidify at room temperature.

2. Inoculum Preparation:

- Subculture H. pylori isolates from frozen stock onto a blood agar plate and incubate for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C.

- Harvest fresh colonies and suspend them in a sterile liquid medium such as Brucella broth or sterile saline.

- Adjust the turbidity of the suspension to match a McFarland 3.0 standard (approx. 9 x 10⁸ CFU/mL).

3. Inoculation and Incubation:

- Using a Steers replicator or a multipoint inoculator, transfer a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each Lansoprazole-containing plate and the growth control plate.

- Allow the inoculum spots to dry completely before inverting the plates.

- Incubate the plates at 37°C under microaerophilic conditions for 48 to 72 hours.

4. Interpretation:

- Following incubation, examine the plates for bacterial growth.

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Lansoprazole that completely inhibits visible growth on the agar. Growth on the drug-free control plate validates the test.

dot

Caption: Experimental workflow for MIC determination by agar dilution.

Protocol: H. pylori Urease Inhibition Assay

This protocol measures the inhibition of urease activity by quantifying ammonia production.

1. Reagent Preparation:

- Bacterial Lysate: Prepare a dense suspension of H. pylori (e.g., McFarland 3.0) in phosphate-buffered saline (PBS). Lyse the cells using sonication on ice to release the urease enzyme. Centrifuge to pellet cell debris and collect the supernatant containing the crude urease extract.

- Urea Solution: Prepare a solution of urea (e.g., 500 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

- Lansoprazole Solutions: Prepare serial dilutions of Lansoprazole in the same buffer.

- Detection Reagents (Phenol-Hypochlorite Method):

- Reagent A: Phenol and sodium nitroprusside solution.

- Reagent B: Sodium hydroxide and sodium hypochlorite solution.

2. Assay Procedure (96-well plate format):

- In triplicate, add 50 µL of bacterial lysate to wells.

- Add 50 µL of the various Lansoprazole dilutions (test wells) or buffer (positive control wells). Add buffer without lysate for blank wells.

- Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

- Initiate the reaction by adding 100 µL of the urea solution to all wells.

- Incubate for a defined period (e.g., 20 minutes) at 37°C.

- Stop the reaction and develop color by adding Reagent A followed by Reagent B according to the specific method's instructions.

- Incubate for color development (e.g., 30 minutes at room temperature).

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength (e.g., 570-630 nm) using a microplate reader.

- Subtract the blank reading from all test and control wells.

- Calculate the percentage of urease inhibition for each Lansoprazole concentration relative to the positive control (100% activity).

- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Clinical Application and Therapeutic Strategies

Lansoprazole is not used as a monotherapy for H. pylori but as a critical component of combination regimens. The choice of regimen depends on local antibiotic resistance patterns and patient history.

-

First-Line Therapy: Standard triple therapy, typically lasting 7-14 days, is the most common initial approach. This consists of Lansoprazole combined with two antibiotics, most commonly clarithromycin and amoxicillin.

-

Second-Line (Salvage) Therapy: In cases of treatment failure, often due to clarithromycin resistance, a quadruple therapy is recommended. This regimen adds a bismuth salt to the PPI and uses different antibiotics, such as tetracycline and metronidazole.

dot

Caption: Clinical treatment flowchart for H. pylori eradication.

Conclusion

Lansoprazole is an indispensable component of modern H. pylori eradication therapy. Its powerful acid-suppressing capability creates an optimal environment for antibiotic action, while its direct antimicrobial and anti-virulence properties, particularly the inhibition of the essential urease enzyme, contribute significantly to therapeutic success. The continued high efficacy of Lansoprazole-based combination therapies underscores the importance of this dual mechanism in combating H. pylori infection and its associated gastroduodenal diseases. Future research may focus on leveraging this knowledge to overcome growing antibiotic resistance and further optimize treatment regimens.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Lansoprazole triple therapy for Helicobacter pylori--is 5 days enough? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Models: Leminoprazole (Lansoprazole)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the efficacy of Leminoprazole (Lansoprazole) in in vivo rodent models of gastric ulcers. The protocols are based on established methodologies and include data presentation in tabular format and visualizations of key pathways and workflows.

Overview and Mechanism of Action

This compound, commonly known as Lansoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3][4] It is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form.[2] This active metabolite then irreversibly binds to the H+/K+ ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion.[1][2][4] By inhibiting the proton pump, Lansoprazole reduces the production of gastric acid, creating a more favorable environment for the healing of gastric ulcers.[2][3]

Signaling Pathway of Lansoprazole

The following diagram illustrates the mechanism of action of Lansoprazole.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of Lansoprazole in rodents is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters of Lansoprazole in Sprague-Dawley rats following oral administration.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Animal Model | Reference |

| 15 | 770 | 0.5 | 1410 | Sprague-Dawley Rats | [5] |

| 30 | 1705 ± 292 | - | 3192 ± 1745 | Sprague-Dawley Rats | [6] |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum concentration), AUC (Area under the plasma concentration-time curve). Values are presented as mean ± standard deviation where available.

Experimental Protocols for In Vivo Rodent Models

This section provides detailed protocols for inducing and evaluating gastric ulcers in rats, and for assessing the therapeutic effects of Lansoprazole.

Acetic Acid-Induced Gastric Ulcer Model

This model induces chronic ulcers that closely resemble human peptic ulcers.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Lansoprazole

-

Vehicle (e.g., 0.5% Carboxymethylcellulose solution)

-

Acetic acid (75%)

-

Anesthetic (e.g., pentobarbital sodium)

-

Surgical instruments

-

Filter paper (5 mm diameter)

Procedure:

-

Animal Preparation: Fast the rats for 24 hours before the procedure, with free access to water.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).

-

Surgical Procedure:

-

Make a midline laparotomy to expose the stomach.

-

Create a small incision (2 mm) in the fundus of the stomach.

-

Soak a piece of filter paper (5 mm diameter) in 75% acetic acid.

-

Insert the acetic acid-soaked filter paper into the stomach.

-

Gently pinch the anterior and posterior walls of the stomach against the filter paper for 30 seconds. Repeat this step twice.

-

Remove the filter paper.

-

Suture the stomach and abdominal wall.

-

-

Lansoprazole Administration:

-

Divide the rats into experimental groups (e.g., vehicle control, Lansoprazole low dose, Lansoprazole high dose).

-

Administer Lansoprazole or vehicle orally (by gavage) once daily for a predetermined period (e.g., 7 or 14 days), starting 24 hours after the ulcer induction. Recommended doses range from 5 to 50 mg/kg.

-

-

Euthanasia and Sample Collection:

-

At the end of the treatment period, euthanize the rats.

-

Excise the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline.

-

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.

Materials:

-

Male Wistar rats (180-220 g)

-

Lansoprazole

-

Vehicle (e.g., 0.5% Carboxymethylcellulose solution)

-

Absolute ethanol

-

Saline

Procedure:

-

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

-

Lansoprazole Administration:

-

Divide the rats into experimental groups.

-

Administer Lansoprazole or vehicle orally 60 minutes before ethanol administration. A common dose is 30 mg/kg.

-

-

Ulcer Induction: Administer 1 mL of absolute ethanol per 100 g of body weight orally to each rat.

-

Euthanasia and Sample Collection:

-

Euthanize the rats 1 hour after ethanol administration.

-

Excise the stomachs, open along the greater curvature, and rinse with saline.

-

Experimental Workflow

The following diagram outlines the general workflow for in vivo rodent studies with Lansoprazole.

Data Presentation and Analysis

Macroscopic Ulcer Evaluation

The severity of gastric ulcers can be quantified using an ulcer index.

Procedure for Calculating Ulcer Index:

-

Lay the excised stomach flat on a board.

-

Measure the length and width of each ulcerated area in millimeters.

-

The ulcer index can be calculated using various scoring systems. A common method is to sum the areas of all lesions for each stomach.[7][8][9][10][11]

-

The percentage of inhibition of ulceration by a treatment can be calculated as follows: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

Histological Analysis

Histological examination provides detailed information on the extent of mucosal damage and repair.

Protocol:

-

Tissue Fixation: Fix a portion of the stomach tissue in 10% neutral buffered formalin.

-

Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections using a microtome.

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

-

Immunohistochemistry (IHC):

-

VEGF and COX-2 Staining: To assess angiogenesis and inflammation, perform IHC for Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2).

-

Protocol Outline:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval (e.g., using citrate buffer pH 6.0).[12]

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking serum.

-

Incubate with primary antibodies against VEGF or COX-2 overnight at 4°C.[12]

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Develop the color reaction with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Biochemical Assays

Biochemical assays on gastric tissue homogenates can provide insights into the oxidative stress status.

Tissue Preparation:

-

Excise a portion of the glandular stomach.

-

Weigh the tissue and homogenize it in ice-cold phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 4°C.

-

Use the resulting supernatant for the assays.

Assay Protocols:

-

Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercially available kits, often based on the inhibition of a chromogen reduction.[13][14][15][16][17]

-

Malondialdehyde (MDA) Level: MDA, a marker of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.[14][15][16][17]

Safety and Toxicology

The following table summarizes the toxicological data for Lansoprazole in rodents.

| Parameter | Value | Species | Reference |

| Oral LD50 | >5000 mg/kg | Rat | [11] |

| No-Observed-Adverse-Effect Level (NOAEL) | 5 mg/kg/day | Rat | [18] |

| Observed Toxicities at High Doses (≥ 50 mg/kg/day in rats) | |||

| Decreased body weight gain, microcytic hypochromic anemia | Male Rats | [19] | |

| Hypoglycemia | Female Rats | [19] | |

| Increased duodenal and stomach weights | Rats | [19] | |

| Decreased thymus weights | Rats | [19] | |

| Increased liver weights | Rats | [19] |

Note: LD50 (Lethal Dose, 50%). It is crucial to conduct appropriate safety and toxicology studies according to regulatory guidelines.

Conclusion

These application notes provide a comprehensive framework for conducting in vivo studies with this compound (Lansoprazole) in rodent models of gastric ulcer. The detailed protocols and supporting information are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this important proton pump inhibitor. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. jpccr.eu [jpccr.eu]

- 8. Measurement of Gastric Ulcer Scoring [bio-protocol.org]

- 9. 2.7. Determination of the Ulcer and Protection Indices [bio-protocol.org]

- 10. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the antipeptic ulcer activity of sesamum indicum oil in Indomethacin induced gastric ulcers in rats | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. [Evaluation of SOD activity in gastric mucosa of hemorrhagic shock rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Comparison of Parameters of Oxidative Stress in Native Rat Livers Between Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.ru [2024.sci-hub.ru]

- 19. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Leminoprazole Efficacy: A Cell-Based Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leminoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+,K+-ATPase in gastric parietal cells.[1][2] This enzyme, often referred to as the proton pump, is the final step in the pathway of acid secretion.[2] Understanding the efficacy and potency of this compound at a cellular level is crucial for preclinical drug development and mechanistic studies. This document provides detailed protocols for a robust cell-based assay to measure the efficacy of this compound by quantifying its impact on intracellular pH (pHi) in primary gastric parietal cells.

The described assay utilizes isolated primary parietal cells, the most physiologically relevant cell model for studying gastric acid secretion. The efficacy of this compound is determined by its ability to inhibit the drop in intracellular pH that occurs upon stimulation of the proton pumps. This change in pHi is monitored using the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Data Presentation

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the stimulated acid secretion. The following table summarizes the IC50 values of this compound in isolated guinea pig parietal cells, a model functionally similar to human parietal cells, when stimulated with various secretagogues.[3]

| Stimulant (Concentration) | This compound IC50 (M) |

| Histamine (10 µM) | 4.0 x 10⁻⁷ |

| Carbachol (0.1 mM) | 3.5 x 10⁻⁷ |

| Gastrin (1 µM) | 2.5 x 10⁻⁷ |

| db-cAMP (1 mM) | 5.6 x 10⁻⁷ |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the cell-based efficacy assay.

Caption: Mechanism of this compound action on gastric parietal cells.

Caption: Workflow for measuring this compound efficacy.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a commonly used model for studying gastric acid secretion.

Materials:

-

New Zealand White rabbit

-

Collagenase Type IV

-

Pronase E

-

Bovine Serum Albumin (BSA)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Matrigel

-

HEPES buffer

-

Centrifuge

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize a rabbit according to approved institutional animal care and use committee protocols.

-

Excise the stomach and wash the lumen with cold saline.

-

Separate the gastric mucosa from the underlying muscle layer.

-

Mince the mucosa into small pieces and wash with DMEM/F-12 medium.

-

Digest the minced tissue with a solution of pronase E and then with collagenase Type IV in DMEM/F-12 medium containing BSA.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Enrich for parietal cells using a combination of centrifugation and density gradient techniques.[4]

-

Resuspend the enriched parietal cells in DMEM/F-12 medium supplemented with 10% FBS and penicillin-streptomycin.

-

Plate the cells on Matrigel-coated coverslips and culture overnight in a humidified incubator at 37°C with 5% CO2.[5]

Protocol 2: Measurement of Intracellular pH using BCECF-AM

This protocol details the use of the fluorescent pH indicator BCECF-AM to measure changes in intracellular pH in response to this compound treatment and secretagogue stimulation.

Materials:

-

Cultured primary parietal cells on coverslips

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound stock solution (in DMSO)

-

Histamine stock solution (or other secretagogue)

-

Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.

Procedure:

-

BCECF-AM Loading:

-

Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.

-

Wash the cultured parietal cells twice with HBSS.

-

Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in HBSS from the stock solution. Include a vehicle control (DMSO in HBSS).

-

Incubate the BCECF-loaded cells with the different concentrations of this compound for 30 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Place the coverslip with the treated cells in a perfusion chamber on the stage of the fluorescence microscope or in a fluorescence plate reader.

-

Obtain a baseline fluorescence reading by alternately exciting the cells at 490 nm and 440 nm (the isosbestic point) and measuring the emission at 535 nm.

-

Stimulate acid secretion by adding a secretagogue (e.g., 100 µM histamine) to the HBSS.

-

Record the change in the fluorescence intensity ratio (490 nm / 440 nm) over time. A decrease in this ratio indicates a drop in intracellular pH.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio before and after stimulation for each this compound concentration.

-

Normalize the data, with the maximal pH drop in the absence of this compound set to 100% and the baseline pH drop at 0%.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion